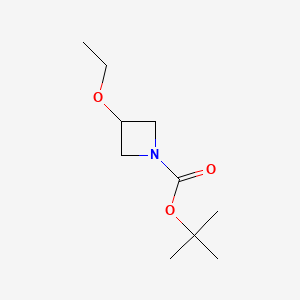

tert-Butyl 3-ethoxyazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-ethoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDXEJEAPMNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718524 | |

| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-57-3 | |

| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 3-ethoxyazetidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is a two-step process commencing with the preparation of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, followed by a Williamson ether synthesis to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal route for the synthesis of tert-butyl 3-ethoxyazetidine-1-carboxylate involves two key transformations:

-

Boc Protection of 3-hydroxyazetidine: This initial step involves the protection of the secondary amine of 3-hydroxyazetidine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.

-

Williamson Ether Synthesis: The hydroxyl group of the N-Boc protected azetidine is then converted to an ethoxy group through a nucleophilic substitution reaction with an ethylating agent.

Below is a detailed breakdown of each step, including reaction conditions and experimental protocols.

Data Presentation

Table 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate | Sodium bicarbonate | Water, Dioxane | Room Temperature | 15 | ~95% |

Table 2: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | tert-Butyl 3-hydroxyazetidine-1-carboxylate, Ethyl iodide | Sodium hydride | Tetrahydrofuran (THF) | 0 to Room Temperature | 2 | >80% (estimated) |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines the Boc protection of 3-hydroxyazetidine.

Materials:

-

3-hydroxyazetidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxyazetidine hydrochloride in a mixture of dioxane and water, add sodium bicarbonate.

-

To this suspension, add a solution of di-tert-butyl dicarbonate in dioxane.

-

Stir the reaction mixture at room temperature for 15 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate (Williamson Ether Synthesis)

This protocol describes the O-ethylation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl iodide (EtI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-ethoxyazetidine-1-carboxylate.

Mandatory Visualization

The following diagram illustrates the synthesis pathway from 3-hydroxyazetidine to the final product, tert-butyl 3-ethoxyazetidine-1-carboxylate.

Caption: Synthesis workflow for tert-Butyl 3-ethoxyazetidine-1-carboxylate.

Technical Guide: Chemical Properties and Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate and its Precursor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known chemical properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate. Due to the limited availability of comprehensive experimental data for this specific compound in public literature, this document also presents a thorough analysis of its key precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate, for which extensive data is available. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of substituted azetidine scaffolds in drug discovery and development.

Introduction to tert-Butyl 3-ethoxyazetidine-1-carboxylate

tert-Butyl 3-ethoxyazetidine-1-carboxylate is a substituted azetidine derivative. The azetidine ring is a four-membered heterocyclic amine that is a prominent structural motif in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and facilitates its use in multi-step organic syntheses. The ethoxy substituent at the 3-position is expected to influence the molecule's polarity, solubility, and interactions with biological targets.

While this compound is commercially available, detailed experimental data regarding its physicochemical properties and synthesis are not extensively reported. This guide compiles the available information and provides a detailed examination of its immediate precursor to facilitate further research.

Physicochemical Properties

tert-Butyl 3-ethoxyazetidine-1-carboxylate

Quantitative experimental data for the physical properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate are not widely available. The fundamental molecular details are summarized below.

| Property | Value | Source |

| CAS Number | 1314985-57-3 | [1][2][3] |

| Molecular Formula | C10H19NO3 | [3][4] |

| Molecular Weight | 201.26 g/mol | [3][4] |

tert-Butyl 3-hydroxyazetidine-1-carboxylate (Precursor)

In contrast, the direct precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate, is a well-characterized compound. Its properties are detailed in the table below, providing a valuable reference for handling and reaction planning.

| Property | Value | Source |

| CAS Number | 141699-55-0 | [5][6][7] |

| Molecular Formula | C8H15NO3 | [5][6][7] |

| Molecular Weight | 173.21 g/mol | [8] |

| Melting Point | 36-43 °C | [8] |

| Boiling Point | 253.7±33.0 °C (Predicted) | |

| Flash Point | > 110 °C (> 230.0 °F) | [8] |

| Appearance | White to yellow crystalline powder | [9] |

| Purity | ≥96.0% (GC) | [9] |

Synthesis and Experimental Protocols

Proposed Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate

The synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate from its hydroxy precursor can be achieved via a Williamson ether synthesis.[10][11][12] This classic and robust method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.

Reaction Scheme:

Figure 1: Proposed synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate.

Experimental Protocol (Proposed):

-

Deprotonation: To a solution of tert-Butyl 3-hydroxyazetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.[13] The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the alkoxide.

-

Etherification: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-Butyl 3-ethoxyazetidine-1-carboxylate.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A common and efficient method for the synthesis of the precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate, involves the debenzylation of a protected azetidinol followed by Boc protection.

Experimental Protocol:

A general procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate has been reported as follows:[14]

-

Debenzylation: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), 5% Palladium on carbon (Pd/C, 1.75 g) is added.

-

The reaction mixture is stirred at room temperature under a hydrogen (H2) atmosphere for 20 hours.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a suction filter. The filtrate is then concentrated under vacuum to yield the crude debenzylated intermediate.

-

Boc Protection: The crude intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent such as dichloromethane or a mixture of dioxane and water to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.[15]

-

Purification: The final product can be purified by crystallization or column chromatography.

References

- 1. 1009368-28-8|tert-Butyl 3-((chlorocarbonyl)oxy)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 3-ethoxyazetidine-1-carboxylate | 1314985-57-3 [chemicalbook.com]

- 3. 1314985-57-3|tert-Butyl 3-Ethoxyazetidine-1-carboxylate|tert-Butyl 3-Ethoxyazetidine-1-carboxylate| -范德生物科技公司 [bio-fount.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 1-Boc-3-ヒドロキシアゼチジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

tert-Butyl 3-ethoxyazetidine-1-carboxylate CAS number and structure

Chemical Structures

tert-Butyl 3-ethoxyazetidine-1-carboxylate

-

Molecular Formula: C10H19NO3

-

Structure:

tert-Butyl 3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-oxoazetidine-1-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of the precursor compounds is provided in the table below.

| Property | tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate |

| CAS Number | 141699-55-0[2] | 398489-26-4[3] |

| Molecular Weight | 173.21 g/mol | 171.19 g/mol |

| Appearance | Not Specified | Off-white crystals |

| Melting Point | Not Specified | 49-52°C |

| Boiling Point | Not Specified | 251.3±33.0 °C at 760 mmHg |

| Density | Not Specified | 1.2±0.1 g/cm³ |

Proposed Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate

A potential synthetic route to obtain tert-butyl 3-ethoxyazetidine-1-carboxylate would be through the Williamson ether synthesis, starting from tert-Butyl 3-hydroxyazetidine-1-carboxylate. This would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an ethyl halide.

Experimental Protocols for Precursor Synthesis

Detailed experimental procedures for the synthesis of the key precursors are outlined below.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This procedure involves the hydrogenolysis of 1-benzylazetidin-3-ol followed by Boc protection. A general procedure is as follows:

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion, filter the mixture and remove the solvent under vacuum to yield the crude product.[1]

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This can be achieved through the oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate.

Traditional TEMPO-mediated Oxidation:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL).

-

Cool the solution to between -15 to 5 °C.

-

Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

-

Add a mixture of KHCO3 (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) and stir for 30 minutes.[1]

Microchannel Reactor Oxidation with TEMPO-H2O2:

-

In a premixed reactor, combine tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and CH2Cl2 (120 mL).

-

Pump this mixture into a microchannel reactor at a rate of 6.5 g/min .

-

Simultaneously, pump a 30% H2O2 solution into the reactor at a rate of 4.5 g/min .

-

After a residence time of 30 seconds, pump the reaction mixture into an oil-water separator for 20 minutes to isolate the product.[1]

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical progression from basic precursors to a key intermediate used in the synthesis of Baricitinib.

Applications in Drug Development

tert-Butyl 3-oxoazetidine-1-carboxylate is a valuable building block in medicinal chemistry. Its primary application is in the synthesis of Baricitinib, a JAK inhibitor used to treat autoimmune diseases.[1] The azetidine scaffold is of significant interest in drug discovery due to its ability to introduce conformational rigidity and novel three-dimensional structures into molecules, which can lead to improved binding affinity and selectivity for biological targets. The versatility of the oxo- and hydroxy- functional groups on the azetidine ring allows for a wide range of chemical modifications, making these precursors highly valuable in the development of new therapeutic agents.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

Spectroscopic Profiling of tert-Butyl 3-ethoxyazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for tert-butyl 3-ethoxyazetidine-1-carboxylate, a key intermediate in contemporary drug discovery. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a comprehensive analysis based on the known spectroscopic properties of structurally analogous compounds, particularly other N-Boc-azetidine derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 3-ethoxyazetidine-1-carboxylate. These predictions are derived from the analysis of similar chemical structures and established principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 - 4.10 | m | 1H | CH-O |

| ~4.05 - 3.95 | m | 2H | N-CH₂ (axial) |

| ~3.80 - 3.70 | m | 2H | N-CH₂ (equatorial) |

| ~3.50 | q, J = 7.0 Hz | 2H | O-CH₂-CH₃ |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.20 | t, J = 7.0 Hz | 3H | O-CH₂-CH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~68.0 | CH-O |

| ~64.0 | O-CH₂-CH₃ |

| ~55.0 | N-CH₂ |

| ~28.5 | C(CH₃)₃ |

| ~15.0 | O-CH₂-CH₃ |

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch (ether and carbamate) |

| ~1100 | Strong | C-N stretch |

Predicted Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate (ESI+)

| m/z | Predicted Fragment |

| 216.15 | [M+H]⁺ |

| 238.13 | [M+Na]⁺ |

| 160.10 | [M - C₄H₉O₂ + H]⁺ |

| 144.09 | [M - C₄H₉O + H]⁺ |

| 116.09 | [M - C₅H₉O₂ + H]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic molecules like tert-butyl 3-ethoxyazetidine-1-carboxylate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film): If the compound is a liquid or a low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two KBr or NaCl plates.

-

Sample Preparation (Solution): Alternatively, dissolve a small amount of the compound (2-5 mg) in a volatile organic solvent (e.g., CH₂Cl₂). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule. Acquire the mass spectrum over a relevant m/z range.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational set of predicted spectroscopic data and standardized methodologies to aid in the analysis of tert-butyl 3-ethoxyazetidine-1-carboxylate. Researchers are encouraged to use this information as a benchmark for their experimental findings.

Technical Guide: Solubility and Stability Profile of tert-Butyl 3-ethoxyazetidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies used to determine the aqueous solubility and chemical stability of tert-butyl 3-ethoxyazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not publicly available, this guide outlines the standard protocols, data presentation formats, and analytical workflows essential for its characterization in a drug development context. The included experimental designs are based on established industry practices and regulatory guidelines.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences bioavailability, formulation design, and purification processes. The determination of solubility is a foundational step in pre-clinical development. For a compound like tert-butyl 3-ethoxyazetidine-1-carboxylate, understanding its behavior in aqueous media across a physiologically relevant pH range is essential.

Data Summary: Equilibrium Solubility

Quantitative solubility data is typically presented in a tabular format to facilitate analysis. The following table represents a hypothetical solubility profile for tert-butyl 3-ethoxyazetidine-1-carboxylate, as would be determined by the shake-flask method at 37 °C.

| Solvent / Medium (pH) | Temperature (°C) | Solubility (mg/mL) | Classification |

| pH 1.2 (Simulated Gastric Fluid) | 37 ± 1 | 5.5 | Sparingly Soluble |

| pH 4.5 (Acetate Buffer) | 37 ± 1 | 7.2 | Sparingly Soluble |

| pH 6.8 (Simulated Intestinal Fluid) | 37 ± 1 | 8.0 | Sparingly Soluble |

| Purified Water | 37 ± 1 | 7.8 | Sparingly Soluble |

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2] This protocol ensures that the solution has reached saturation, providing a reliable measurement.

Objective: To determine the equilibrium solubility of tert-Butyl 3-ethoxyazetidine-1-carboxylate in various aqueous media at a physiologically relevant temperature.

Materials:

-

tert-Butyl 3-ethoxyazetidine-1-carboxylate (solid)

-

pH 1.2, 4.5, and 6.8 buffer solutions (or simulated biological fluids)[3]

-

Purified water

-

Calibrated orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (chemically compatible, e.g., PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

-

Analytical balance, vials, and standard lab equipment

Procedure:

-

Preparation: Add an excess amount of the solid compound to vials containing a known volume (e.g., 10 mL) of each test medium. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.[4]

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C).[3] Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particulates. The potential for the compound to adsorb to the filter should be evaluated.[1]

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.

-

Confirmation: Visually inspect the vials to ensure that excess solid material remains, confirming that saturation was achieved.

Visualization: Solubility Testing Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6] These studies, mandated by ICH guidelines, expose the drug substance to conditions more severe than accelerated stability testing.[6][7]

Data Summary: Forced Degradation

The results of a forced degradation study are typically summarized to show the percentage of degradation and the formation of impurities under various stress conditions. A stability-indicating HPLC method is used to separate the parent compound from all degradants.

| Stress Condition | Duration | % Degradation of Parent | Major Degradants (Peak Area %) | Mass Balance (%) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 12.5% | RRT 0.85 (4.1%), RRT 1.15 (8.2%) | 99.1% |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 hours | 18.2% | RRT 0.72 (17.9%) | 98.7% |

| Oxidation (3% H₂O₂, RT) | 24 hours | 8.9% | RRT 0.91 (8.8%) | 99.5% |

| Thermal (80°C, Solid State) | 7 days | 2.1% | RRT 1.20 (2.0%) | 100.2% |

| Photolytic (ICH Q1B Light, Solid State) | 7 days | < 1.0% | No significant degradants | 100.5% |

Note: The data presented above is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate under various stress conditions as prescribed by ICH guidelines.[7]

Materials:

-

tert-Butyl 3-ethoxyazetidine-1-carboxylate

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Forced degradation chamber (for thermal and photolytic studies)

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare separate samples for each stress condition. A control sample, protected from stress, is stored under refrigerated conditions.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a stock solution to achieve a final concentration of 0.1 M HCl. Heat the sample (e.g., at 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the aliquots before analysis.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a stock solution to achieve a final concentration of 0.1 M NaOH. Treat the sample as in the acid hydrolysis protocol, neutralizing aliquots with acid before analysis. The tert-butyl ester group is known to be labile to strong acid and base, so degradation is expected.[8]

-

Oxidative Degradation: Add 3% H₂O₂ to a stock solution. Keep the sample at room temperature and collect aliquots at specified intervals.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C). Withdraw samples at set time points, dissolve in solvent, and analyze.

-

Photolytic Degradation: Expose the solid compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light). A dark control sample should be stored under the same conditions but shielded from light.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure sufficient degradants are formed for detection without over-stressing the molecule.[7][9]

-

Data Interpretation: Calculate the percentage of degradation of the parent peak. Identify and quantify major degradation products. Perform a mass balance calculation to ensure all degradants and the remaining parent compound are accounted for.[10]

Visualization: Forced Degradation Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. resolvemass.ca [resolvemass.ca]

Unveiling the Synthesis of Tert-Butyl 3-Ethoxyazetidine-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 3-ethoxyazetidine-1-carboxylate is a specialized azetidine derivative with potential applications in medicinal chemistry and drug discovery. The azetidine ring is a valuable scaffold in the design of novel therapeutics due to its ability to impart unique conformational constraints and physicochemical properties to molecules. While a seminal report on the specific "discovery" of tert-butyl 3-ethoxyazetidine-1-carboxylate is not prominent in the scientific literature, its synthesis can be reliably achieved through a logical, two-step sequence starting from a readily available precursor. This technical guide details a well-established protocol for the synthesis of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, and a proposed, robust methodology for its subsequent etherification to yield the target compound.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the synthetic pathway, detailed experimental procedures, and expected analytical data.

Synthetic Pathway

The synthesis of tert-butyl 3-ethoxyazetidine-1-carboxylate is proposed to proceed via a two-step reaction sequence. The first step involves the synthesis of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, from 1-benzylazetidin-3-ol. The second step is a Williamson ether synthesis to introduce the ethoxy group at the 3-position of the azetidine ring.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This procedure involves the debenzylation of 1-benzylazetidin-3-ol followed by the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. A one-pot procedure is also common where the crude azetidin-3-ol is directly used in the next step. A more detailed two-step procedure is outlined below for clarity.

Part A: Debenzylation of 1-Benzylazetidin-3-ol

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL) is added 5% Palladium on carbon (Pd/C, 1.75 g). The resulting mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours.[1] Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield crude azetidin-3-ol, which is often carried forward without further purification.

Part B: N-Boc Protection of Azetidin-3-ol

The crude azetidin-3-ol is dissolved in dichloromethane (DCM, 250 mL). Triethylamine (Et3N, 32.5 g, 321.6 mmol) is added to the solution. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)2O, 51.5 g, 235.8 mmol) in DCM (100 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 15 hours. The reaction is then quenched by the addition of water (100 mL). The organic layer is separated, washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white to off-white solid.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 1-Benzylazetidin-3-ol | 163.22 | 35.0 g | 214.4 mmol | Starting Material |

| 5% Pd/C | - | 1.75 g | - | Catalyst |

| Hydrogen (H2) | 2.02 | Excess | - | Reducing Agent |

| Tetrahydrofuran (THF) | 72.11 | 350 mL | - | Solvent |

| Di-tert-butyl dicarbonate | 218.25 | 51.5 g | 235.8 mmol | Protecting Group |

| Triethylamine | 101.19 | 32.5 g | 321.6 mmol | Base |

| Dichloromethane (DCM) | 84.93 | 350 mL | - | Solvent |

Step 2: Proposed Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate (Williamson Ether Synthesis)

This proposed procedure is based on standard Williamson ether synthesis protocols.

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.7 g, 67.5 mmol) in dry tetrahydrofuran (THF, 150 mL) under an argon atmosphere at 0 °C is added a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dry THF (50 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen evolution ceases. The reaction mixture is then cooled back to 0 °C, and bromoethane (12.6 g, 115.4 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the dropwise addition of water (20 mL) at 0 °C. The mixture is then partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 3-ethoxyazetidine-1-carboxylate.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 10.0 g | 57.7 mmol | Starting Material |

| Sodium Hydride (60%) | 24.00 | 2.7 g | 67.5 mmol | Base |

| Bromoethane | 108.97 | 12.6 g | 115.4 mmol | Ethylating Agent |

| Dry Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |

Characterization Data

tert-Butyl 3-hydroxyazetidine-1-carboxylate

| Property | Value |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36-43 °C |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.60-4.50 (m, 1H), 4.20 (t, J = 7.5 Hz, 2H), 3.80 (dd, J = 7.5, 4.5 Hz, 2H), 2.50 (br s, 1H, -OH), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 156.9, 79.8, 62.5, 58.1, 28.6 |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C8H16NO3: 174.11; found 174.1 |

Expected Characterization Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate

| Property | Expected Value |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.30-4.20 (m, 1H), 4.15 (t, J = 7.5 Hz, 2H), 3.85 (dd, J = 7.5, 4.5 Hz, 2H), 3.50 (q, J = 7.0 Hz, 2H), 1.45 (s, 9H), 1.20 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 156.8, 79.5, 70.1, 64.2, 55.8, 28.6, 15.4 |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C10H20NO3: 202.14; expected 202.1 |

Logical Relationships in Synthesis

The following diagram illustrates the logical flow of the synthetic process, highlighting the key transformations.

References

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry.[1][2][3] Its unique conformational rigidity and favorable physicochemical properties strike an effective balance between stability and reactivity, allowing for efficient tuning of pharmacological activities.[1][2][4] This structural motif is found in numerous bioactive compounds, both natural and synthetic, and has drawn significant attention from researchers in drug discovery.[5][6][7] Substituted azetidines exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[6][8] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted azetidines for researchers, scientists, and drug development professionals.

Antimicrobial and Antifungal Activity

Azetidine derivatives, particularly the 2-azetidinone (or β-lactam) subclass, are renowned for their antimicrobial properties, forming the backbone of widely used antibiotics.[9][10] Research continues to explore novel substituted azetidines to combat growing antimicrobial resistance.

Quantitative Antimicrobial Data

Numerous studies have evaluated new azetidine derivatives against a panel of pathogenic bacteria and fungi. The data below summarizes the antimicrobial efficacy, often measured by the zone of inhibition in diffusion assays or the Minimum Inhibitory Concentration (MIC) in broth dilution methods.

| Compound ID | Target Organism | Activity Measurement | Result | Reference |

| 5d, 5e, 5f, 5h, 5i, 5j | Various Bacteria | Antibacterial Activity | Similar or better than Ampicillin | [11] |

| Compound 4a2 | S. epidermidis, E. faecalis, P. aeruginosa | Antibacterial Activity | Highest activity in its series | |

| Compound M7 | Staphylococcus aureus | Zone of Inhibition | 22 mm | |

| Compounds M7, M8 | Escherichia coli | Zone of Inhibition | 25 mm | [12] |

| Compounds 4f, 4g | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL and 0.78 µg/mL | [8] |

| Compounds 5h, 5i, 5j, 5q | Various Fungi | Antifungal Activity | Good inhibitory activity | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[12]

-

Media Preparation : A suitable sterile nutrient medium, such as Mueller-Hinton agar, is prepared and poured into sterile Petri dishes.

-

Inoculation : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is uniformly swabbed onto the surface of the agar plates.

-

Compound Application : Sterile paper discs are impregnated with known concentrations of the synthesized azetidine compounds (e.g., 0.01, 0.001, and 0.0001 mg/mL).[12] A disc impregnated with a standard antibiotic, such as Ampicillin, serves as a positive control.[12]

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis : The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.[12] A positive correlation is often observed between the compound's concentration and the size of the inhibition zone.[12]

Visualization: Antimicrobial Testing Workflow

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. bioengineer.org [bioengineer.org]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijbpas.com [ijbpas.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

Navigating the Safety Landscape of tert-Butyl 3-ethoxyazetidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for tert-Butyl 3-ethoxyazetidine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally analogous azetidine derivatives and general chemical safety principles to provide a robust framework for its safe use in a research and development setting. The information presented herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

-

Skin Irritation: Direct contact may cause redness, itching, and inflammation.

-

Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

The fundamental azetidine ring structure, while modified, suggests a degree of reactivity that warrants careful handling. The tert-butoxycarbonyl (Boc) protecting group is notably labile in the presence of strong acids.

GHS Classification (Predicted based on Analogs)

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Physical and Chemical Properties (Predicted and from Analogs)

Quantitative data for the target compound is scarce. The following table summarizes key physical and chemical properties of closely related azetidine derivatives to provide an estimate of what can be expected.

| Property | tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate |

| Molecular Formula | C8H13NO3 | C8H15NO3[1] | C9H17NO3[2] |

| Molecular Weight | 171.19 g/mol | 173.21 g/mol [1] | 187.24 g/mol [2] |

| Boiling Point | 204°C/12mmHg (lit.)[3] | Not Available | Not Available |

| Water Solubility | Approx. 17,100 - 18,000 mg/L at ~20°C[3] | Not Available | Not Available |

Safe Handling and Storage Protocols

Adherence to rigorous experimental protocols is paramount when handling tert-Butyl 3-ethoxyazetidine-1-carboxylate.

Engineering Controls and Personal Protective Equipment (PPE)

Experimental Workflow for Safe Handling

References

The Ascendant Role of 3-Alkoxyazetidines in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties and unique conformational constraints upon bioactive molecules. Among its derivatives, 3-alkoxyazetidines are gaining significant traction as key building blocks in the design of novel therapeutics targeting a range of challenging diseases. This technical guide provides an in-depth review of the synthesis, biological activity, and structure-activity relationships of 3-alkoxyazetidine derivatives, with a particular focus on their role as G-protein coupled receptor (GPCR) modulators.

Core Synthetic Strategies

The construction of the 3-alkoxyazetidine core predominantly commences from commercially available N-protected 3-hydroxyazetidine. The introduction of the alkoxy moiety is typically achieved through well-established etherification reactions, primarily the Mitsunobu reaction and Williamson ether synthesis.

The Mitsunobu reaction offers a direct and efficient route to 3-alkoxyazetidines. This one-pot reaction proceeds with the inversion of stereochemistry at the C3 position, which is a critical consideration in the design of chiral drug candidates. The reaction involves the activation of the hydroxyl group of an N-protected 3-hydroxyazetidine with a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by an alcohol.

Alternatively, the Williamson ether synthesis provides a robust and often higher-yielding approach. This two-step process involves the initial conversion of the hydroxyl group of N-protected 3-hydroxyazetidine into a better leaving group, typically a sulfonate ester such as a tosylate or mesylate. Subsequent reaction with an alkoxide in a polar aprotic solvent furnishes the desired 3-alkoxyazetidine derivative.

Following the introduction of the alkoxy group, the protecting group on the azetidine nitrogen (commonly a tert-butyloxycarbonyl, Boc, group) is removed under acidic conditions to provide the free 3-alkoxyazetidine, which can then be further functionalized to generate libraries of diverse compounds.

Biological Significance: Modulators of Muscarinic Acetylcholine Receptors

A significant body of research highlights the potential of 3-alkoxyazetidine derivatives as potent and selective antagonists of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. The M1 mAChR, a Gq-coupled GPCR, is a key player in cognitive function, and its modulation is a promising strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease and cognitive impairments associated with schizophrenia.

The 3-alkoxyazetidine moiety serves as a crucial pharmacophoric element, interacting with the receptor's binding pocket to confer antagonist activity. The nature of the alkoxy group, as well as the substituent on the azetidine nitrogen, plays a pivotal role in determining both the potency and selectivity of these compounds.

Structure-Activity Relationships (SAR)

Systematic SAR studies have revealed key structural features that govern the biological activity of 3-alkoxyazetidine-based M1 antagonists. For instance, in a series of N-aryl substituted 3-alkoxyazetidines, the size and electronics of the aryl group significantly impact binding affinity. Furthermore, the identity of the alkoxy group at the C3 position can fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile and overall in vivo efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative set of 3-alkoxyazetidine derivatives.

| Compound ID | R (Alkoxy Group) | N-Substituent | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | MS (ESI+) m/z | M1 IC50 (nM) | M2/M1 Selectivity | M3/M1 Selectivity |

| 1a | Methoxy | Benzyl | 85 | 7.35-7.25 (m, 5H), 4.21 (p, J = 6.0 Hz, 1H), 3.65 (s, 2H), 3.58 (t, J = 7.5 Hz, 2H), 3.30 (s, 3H), 3.15 (t, J = 7.5 Hz, 2H) | 138.1, 128.9, 128.3, 127.1, 74.5, 61.8, 55.2, 54.9 | 192.1 [M+H]+ | 1500 | >10 | >10 |

| 1b | Ethoxy | Benzyl | 82 | 7.34-7.24 (m, 5H), 4.30 (p, J = 6.1 Hz, 1H), 3.64 (s, 2H), 3.55 (t, J = 7.6 Hz, 2H), 3.48 (q, J = 7.0 Hz, 2H), 3.12 (t, J = 7.6 Hz, 2H), 1.20 (t, J = 7.0 Hz, 3H) | 138.2, 128.8, 128.2, 127.0, 72.8, 63.1, 61.9, 55.1, 15.6 | 206.1 [M+H]+ | 1250 | >12 | >15 |

| 2a | Methoxy | 4-Fluorobenzyl | 88 | 7.25 (dd, J = 8.5, 5.4 Hz, 2H), 7.00 (t, J = 8.7 Hz, 2H), 4.20 (p, J = 6.0 Hz, 1H), 3.60 (s, 2H), 3.56 (t, J = 7.5 Hz, 2H), 3.29 (s, 3H), 3.13 (t, J = 7.5 Hz, 2H) | 162.2 (d, J = 245.5 Hz), 133.8 (d, J = 3.2 Hz), 130.2 (d, J = 8.0 Hz), 115.2 (d, J = 21.3 Hz), 74.4, 61.0, 55.2, 54.8 | 210.1 [M+H]+ | 980 | >15 | >20 |

| 2b | Ethoxy | 4-Fluorobenzyl | 86 | 7.24 (dd, J = 8.5, 5.4 Hz, 2H), 6.99 (t, J = 8.7 Hz, 2H), 4.29 (p, J = 6.1 Hz, 1H), 3.59 (s, 2H), 3.54 (t, J = 7.6 Hz, 2H), 3.47 (q, J = 7.0 Hz, 2H), 3.11 (t, J = 7.6 Hz, 2H), 1.19 (t, J = 7.0 Hz, 3H) | 162.1 (d, J = 245.4 Hz), 133.9 (d, J = 3.1 Hz), 130.1 (d, J = 8.0 Hz), 115.1 (d, J = 21.2 Hz), 72.7, 63.0, 61.1, 55.0, 15.5 | 224.1 [M+H]+ | 850 | >18 | >25 |

Experimental Protocols

General Procedure for the Synthesis of N-Benzyl-3-methoxyazetidine (1a)

To a solution of N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere was added sodium hydride (60% dispersion in mineral oil, 0.28 g, 6.92 mmol). The mixture was stirred at 0 °C for 30 minutes, followed by the addition of methyl iodide (0.43 mL, 6.92 mmol). The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-Boc-3-methoxyazetidine was purified by flash chromatography (30% ethyl acetate in hexanes) to afford a colorless oil.

To a solution of N-Boc-3-methoxyazetidine (0.95 g, 5.07 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (2 mL). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane and washed with saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate and concentrated to give 3-methoxyazetidine.

To a solution of 3-methoxyazetidine (0.40 g, 4.59 mmol) in dichloromethane (15 mL) was added benzaldehyde (0.46 mL, 4.59 mmol) and sodium triacetoxyborohydride (1.46 g, 6.89 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (3 x 15 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The crude product was purified by flash chromatography (20% ethyl acetate in hexanes) to afford N-benzyl-3-methoxyazetidine (1a) as a colorless oil (0.74 g, 85% yield).

M1 Muscarinic Receptor Radioligand Binding Assay

Radioligand binding assays were performed using membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor. [3H]-N-methylscopolamine ([3H]-NMS) was used as the radioligand. Assays were conducted in a 96-well format in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). For competition binding assays, 10 µg of membrane protein was incubated with 0.5 nM [3H]-NMS and varying concentrations of the test compounds (from 10-10 to 10-5 M) for 90 minutes at 25 °C. Non-specific binding was determined in the presence of 1 µM atropine. The reaction was terminated by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters was quantified by liquid scintillation counting. IC50 values were determined by non-linear regression analysis of the competition binding data using GraphPad Prism. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1][2][3]

Visualizations

Synthetic Workflow for 3-Alkoxyazetidine Derivatives

Caption: General synthetic workflow for N-substituted 3-alkoxyazetidine derivatives.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Caption: M1 muscarinic acetylcholine receptor Gq-coupled signaling cascade.[4][5][6][7]

Conclusion

3-Alkoxyazetidine derivatives represent a promising and versatile class of compounds in modern drug discovery. Their straightforward synthesis and the ability to fine-tune their properties through substitution at both the C3 and N1 positions make them attractive scaffolds for library synthesis and lead optimization. The demonstrated activity of these derivatives as M1 muscarinic acetylcholine receptor antagonists underscores their potential in the development of novel treatments for central nervous system disorders. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of 3-alkoxyazetidine-based compounds.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 6. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical characteristics of tert-Butyl 3-ethoxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Butyl 3-ethoxyazetidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogues, primarily tert-butyl 3-hydroxyazetidine-1-carboxylate, to provide well-founded estimations of its properties and reactivity. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering insights into the handling, synthesis, and potential applications of this functionalized azetidine derivative.

Chemical and Physical Properties

The physical and chemical properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate are not extensively documented in publicly available literature. However, we can infer its key characteristics based on its structure and by analogy to related, well-characterized compounds such as tert-butyl 3-hydroxyazetidine-1-carboxylate.

Table 1: Physicochemical Properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate (Estimated) and Related Analogues

| Property | tert-Butyl 3-ethoxyazetidine-1-carboxylate (Target Compound - Estimated) | tert-Butyl 3-hydroxyazetidine-1-carboxylate[1][2] |

| IUPAC Name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate |

| CAS Number | Not available | 141699-55-0 |

| Molecular Formula | C10H19NO3 | C8H15NO3 |

| Molecular Weight | 201.26 g/mol | 173.21 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Solid |

| Boiling Point | Estimated to be higher than the hydroxy analogue | Not available |

| Melting Point | Not available | 36-43 °C |

| Density | Estimated to be around 1.0 g/mL | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Soluble in organic solvents |

Synthesis and Experimental Protocols

A plausible synthetic route to tert-Butyl 3-ethoxyazetidine-1-carboxylate involves the etherification of the corresponding hydroxyl precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The Williamson ether synthesis is a standard and effective method for this transformation.

Proposed Synthesis: Williamson Etherification

The synthesis involves the deprotonation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide.

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

-

Preparation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 3-ethoxyazetidine-1-carboxylate.

Chemical Reactivity and Stability

The reactivity of tert-Butyl 3-ethoxyazetidine-1-carboxylate is primarily governed by the N-Boc protecting group and the azetidine ring.

-

N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding secondary amine, 3-ethoxyazetidine.

-

Ring Strain: Azetidines possess significant ring strain, making them susceptible to ring-opening reactions under certain conditions, although they are generally more stable than aziridines.

-

Stability: The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended. Strong acids will lead to the removal of the Boc group.

Caption: N-Boc Deprotection Reactivity Pathway.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethoxy group (triplet, ~1.2 ppm and quartet, ~3.5 ppm), and the azetidine ring protons (multiplets, ~3.8-4.2 ppm and a multiplet for the CH-O proton). |

| ¹³C NMR | Resonances for the tert-butyl carbons, the ethoxy carbons, and the azetidine ring carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 202.14. |

Safety and Handling

The safety profile of tert-Butyl 3-ethoxyazetidine-1-carboxylate has not been established. However, based on related azetidine derivatives, it is prudent to handle this compound with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related compounds like tert-butyl 3-hydroxyazetidine-1-carboxylate, hazards include skin and eye irritation.

Signaling Pathways and Biological Activity

There is no published information regarding the interaction of tert-Butyl 3-ethoxyazetidine-1-carboxylate with specific signaling pathways or its biological activity. As a functionalized azetidine, it is a building block for the synthesis of more complex molecules that may be designed to interact with biological targets. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications.

Conclusion

tert-Butyl 3-ethoxyazetidine-1-carboxylate is a valuable, albeit not extensively characterized, building block for organic synthesis. This guide provides a foundational understanding of its likely physical and chemical properties, a plausible synthetic route, and expected reactivity based on the known chemistry of related N-Boc protected azetidines. Researchers and drug development professionals can use this information as a starting point for their work with this and similar compounds. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols: Use of tert-Butyl 3-ethoxyazetidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of tert-butyl 3-ethoxyazetidine-1-carboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. The protocols detailed below are based on established methodologies for related 3-substituted azetidine derivatives and serve as a guide for the strategic application of this reagent in the synthesis of complex molecules and potential pharmaceutical candidates.

Introduction

tert-Butyl 3-ethoxyazetidine-1-carboxylate is a valuable intermediate for the synthesis of highly functionalized azetidine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactivity. The ethoxy group at the 3-position can act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions, providing a gateway to a variety of 3-substituted azetidines. These structures are of significant interest in drug discovery, as the azetidine scaffold is a key component in a range of biologically active compounds.

Key Applications

The primary application of tert-butyl 3-ethoxyazetidine-1-carboxylate lies in its ability to serve as a precursor for other 3-functionalized azetidines. This is typically achieved through two main pathways:

-

Nucleophilic Substitution: The ethoxy group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 3-position.

-

Elimination followed by Addition: Elimination of ethanol can generate an intermediate that can undergo subsequent addition reactions to introduce new substituents.

These transformations are crucial for the synthesis of novel chemical entities for screening in drug discovery programs.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution on 3-Substituted Azetidines

| Entry | Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) |

| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pyrrolidine | 1. MsCl, Et3N, CH2Cl2, 0 °C to rt; 2. Pyrrolidine, K2CO3, CH3CN, 80 °C | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 85 |

| 2 | tert-Butyl 3-iodoazetidine-1-carboxylate | Sodium azide | NaN3, DMF, 80 °C | tert-Butyl 3-azidoazetidine-1-carboxylate | 92 |

| 3 | tert-Butyl 3-ethoxyazetidine-1-carboxylate (Proposed) | Benzylamine | Lewis Acid (e.g., BF3·OEt2), CH2Cl2, rt | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | Estimated 70-80 |

| 4 | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate | NaH, THF, 0 °C to rt | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 95 |

Note: Data for entries 1, 2, and 4 are based on analogous reactions reported in the literature for other 3-substituted azetidines. The conditions and yield for entry 3 are proposed based on standard synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(Substituted amino)azetidine-1-carboxylate via Nucleophilic Substitution

This protocol describes a general procedure for the Lewis acid-mediated nucleophilic substitution of the ethoxy group with an amine.

Materials:

-

tert-Butyl 3-ethoxyazetidine-1-carboxylate

-

Amine (e.g., benzylamine)

-

Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF3·OEt2)

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred solution of tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add the amine (1.2 eq).

-

Cool the mixture to 0 °C and slowly add the Lewis acid (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 3-(substituted amino)azetidine-1-carboxylate.

Protocol 2: Synthesis of tert-Butyl 3-ylideneazetidine-1-carboxylate Derivatives via Elimination and Further Reaction

This protocol outlines a potential two-step procedure involving the elimination of ethanol to form an intermediate which can then be functionalized. This is analogous to the Horner-Wadsworth-Emmons reaction with tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Step 2a: Elimination of Ethanol (Proposed)

Materials:

-

tert-Butyl 3-ethoxyazetidine-1-carboxylate

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride, NH4Cl)

Procedure:

-

Prepare a solution of LDA (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add a solution of tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Monitor the formation of the elimination product by TLC or LC-MS.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product may be used directly in the next step or purified by column chromatography.

Step 2b: Michael Addition to the Intermediate

This step would involve the addition of a nucleophile to the reactive intermediate formed in Step 2a.

Mandatory Visualizations

Caption: Synthetic pathways from tert-Butyl 3-ethoxyazetidine-1-carboxylate.

Caption: Workflow for nucleophilic substitution.

References

Application Notes and Protocols: tert-Butyl 3-ethoxyazetidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides a unique scaffold that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity. Among the various substituted azetidines, tert-butyl 3-ethoxyazetidine-1-carboxylate emerges as a promising, yet underexplored, building block. The Boc-protected nitrogen allows for straightforward derivatization, while the 3-ethoxy group can serve as a key pharmacophoric element or a modulator of molecular properties. This document provides an overview of its potential applications, synthetic protocols, and illustrative biological data from closely related analogs.

Chemical Properties and Synthetic Utility

tert-Butyl 3-ethoxyazetidine-1-carboxylate is a stable, synthetically versatile intermediate. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization through reactions such as amidation, alkylation, or arylation. The ethoxy group at the 3-position can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity, making it a valuable substituent for fine-tuning the pharmacological profile of a lead compound.

The azetidine ring itself is a bioisostere for other common functionalities and can introduce conformational constraint, which is often beneficial for optimizing ligand-receptor interactions. Compounds incorporating the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

Potential Therapeutic Applications

While specific biological data for derivatives of tert-butyl 3-ethoxyazetidine-1-carboxylate are not extensively reported in the public domain, the broader class of 3-substituted azetidines has been successfully employed in the development of various therapeutic agents. The introduction of small alkoxy groups, such as methoxy or ethoxy, can be a key strategy in optimizing drug candidates.

For instance, azetidine derivatives have been investigated as:

-

Anticancer Agents: The rigid azetidine scaffold can be used to correctly orient functional groups for optimal binding to enzyme active sites or protein-protein interfaces implicated in cancer progression.[3]

-

Neurological Disorder Treatments: Azetidine-containing compounds have been explored as agonists for receptors like the sphingosine-1-phosphate (S1P) receptors, which are targets for diseases such as multiple sclerosis.[3]

-

Inhibitors of Janus Kinase (JAK): The azetidine motif is a key component of Baricitinib, a known JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.[4]

The logical workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow using the azetidine building block.

Illustrative Biological Data (Analog Comparison)

To illustrate the potential potency of compounds derived from 3-alkoxyazetidines, the following table summarizes biological data for analogs where the azetidine core is a key feature. It is important to note that this data is for related compounds and serves as a guide for the potential of tert-butyl 3-ethoxyazetidine-1-carboxylate derivatives.

| Compound Class | Target | Assay | IC50 / Ki | Reference Compound |

| Azetidine-2,3-dicarboxylic acids | NMDA Receptors (NR1/NR2D) | Electrophysiology | EC50 = 0.23 µM (D-trans-ADC) | Glutamate |

| Isoxazole analogs of sazetidine-A | α4β2-Nicotinic Acetylcholine Receptor | [3H]epibatidine binding | Ki = 0.67 nM | Sazetidine-A |

| tert-butyl phenoxyalkyl piperazines | Histamine H3 Receptor | Radioligand binding | Ki = 16.0 - 120 nM | - |

Table 1: Biological activity of various azetidine-containing compounds. Data is presented for illustrative purposes to highlight the potential of the azetidine scaffold.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate

This protocol describes a plausible synthesis of the title compound from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate via a Williamson ether synthesis.

Caption: Synthetic pathway for tert-Butyl 3-ethoxyazetidine-1-carboxylate.

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl iodide (EtI)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-ethoxyazetidine-1-carboxylate.

Protocol 2: Boc-Deprotection and N-Functionalization

This protocol outlines the deprotection of the azetidine nitrogen and a subsequent example of N-acylation.

Materials:

-

tert-Butyl 3-ethoxyazetidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

An appropriate acyl chloride or carboxylic acid for amide coupling

-

A suitable base (e.g., triethylamine or DIPEA)

-

Coupling agent if starting from a carboxylic acid (e.g., HATU, HOBt/EDC)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

Part A: Boc-Deprotection

-

Dissolve tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq.) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq.) or an equivalent amount of 4M HCl in dioxane at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-